Pomalidomide-amido-C1-Br

CRBN binding affinity PROTAC design E3 ligase ligand

PROTAC development demands CRBN-recruiting ligands with predictable linker chemistry-generic alternatives compromise neosubstrate recruitment and ternary complex geometry. Pomalidomide-amido-C1-Br (CAS 2351106-38-0) combines the high-affinity pomalidomide moiety (CRBN IC50 = 1.2 μM) with a C1-bromoalkyl linker for efficient nucleophilic conjugation to diverse target ligands. Key outcomes: • Enables synthesis of PROTAC B-Raf degrader 1, demonstrating superior anticancer activity (IC50 = 2.70 μM, MCF-7) vs. pomalidomide alone. • Short C1 linker provides a defined baseline for SAR studies on linker length, permeability, and degradation efficiency. • Consistent ≥98% purity across batches; soluble in DMSO; shipped ambient with optional blue ice.

Molecular Formula C15H12BrN3O5
Molecular Weight 394.18 g/mol
Cat. No. B8102995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-amido-C1-Br
Molecular FormulaC15H12BrN3O5
Molecular Weight394.18 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CBr
InChIInChI=1S/C15H12BrN3O5/c16-6-11(21)17-8-3-1-2-7-12(8)15(24)19(14(7)23)9-4-5-10(20)18-13(9)22/h1-3,9H,4-6H2,(H,17,21)(H,18,20,22)
InChIKeyVFHGCZZAGNKHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-amido-C1-Br – CRBN Ligand-Linker Conjugate


Pomalidomide-amido-C1-Br (CAS 2351106-38-0) is a functionalized pomalidomide-based cereblon (CRBN) E3 ligase ligand–linker conjugate designed for proteolysis-targeting chimera (PROTAC) synthesis . It incorporates the high-affinity CRBN-binding pomalidomide moiety with a short C1-bromoalkyl linker, enabling conjugation with target ligands to recruit CRBN for ubiquitination and proteasomal degradation of specific proteins . This compound serves as a versatile building block in targeted protein degradation research and is an essential tool for designing next-generation PROTACs in oncology, immunology, and epigenetics .

Why Pomalidomide-amido-C1-Br Cannot Be Replaced


Pomalidomide-amido-C1-Br offers a unique combination of a high-affinity CRBN ligand and a short, reactive bromo linker. Substituting it with other CRBN ligands (e.g., lenalidomide, thalidomide) would compromise binding affinity and neosubstrate recruitment profiles [1]. Replacing the C1-bromoalkyl linker with longer or more flexible linkers alters ternary complex geometry, potentially reducing degradation efficiency and increasing off-target effects [2]. The specific molecular design of Pomalidomide-amido-C1-Br enables the synthesis of PROTAC B-Raf degrader 1, which demonstrates superior anticancer activity compared to its mother compound, pomalidomide [3].

Pomalidomide-amido-C1-Br Performance Evidence


Enhanced CRBN Binding Affinity

Pomalidomide exhibits a higher binding affinity for cereblon (CRBN) compared to lenalidomide and thalidomide, as measured by a protein competitive binding assay. This translates to a lower IC50 value, indicating more potent engagement of the E3 ligase complex. Pomalidomide-amido-C1-Br retains this high-affinity pomalidomide moiety, making it a superior choice for PROTAC development where efficient CRBN recruitment is critical [1].

CRBN binding affinity PROTAC design E3 ligase ligand

B-Raf Degrader Anticancer Activity

PROTAC B-Raf degrader 1 (compound 2), synthesized using Pomalidomide-amido-C1-Br, demonstrates significantly enhanced anticancer activity compared to its mother compound, pomalidomide. In MCF-7 breast cancer cells, compound 2 exhibits an IC50 of 2.70 μM, indicating more potent cell killing [1].

B-Raf degradation PROTAC anticancer activity MCF-7

C1 Linker and Ternary Complex Formation

Pomalidomide-amido-C1-Br features a short C1 alkyl linker. According to PROTAC design principles, short alkyl linkers like C1 minimize hydrophobic surface area, reduce diffusion time through lipid bilayers, and favor a semi-flexible rod-like conformation that can be beneficial when the POI and E3 surfaces are a fixed distance apart [1]. This contrasts with longer linkers (e.g., C5, C8) which can introduce the hook effect, increase hydrodynamic radius, and potentially reduce effective molarity for catalysis [1].

PROTAC linker optimization ternary complex cellular permeability alkyl linker

Bromo Linker Conjugation Reactivity

The bromine atom in Pomalidomide-amido-C1-Br serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions with a variety of nucleophiles (e.g., sodium azide, potassium cyanide) under mild conditions . This reactivity facilitates the conjugation of the CRBN ligand to a wide range of target protein ligands, making it a versatile building block for PROTAC synthesis.

nucleophilic substitution PROTAC synthesis linker chemistry bromoalkyl

Pomalidomide-amido-C1-Br Applications


B-Raf PROTAC Degrader Development

Pomalidomide-amido-C1-Br is a key intermediate for synthesizing PROTAC B-Raf degrader 1, which demonstrates significantly enhanced anticancer activity (IC50 = 2.70 μM) against MCF-7 breast cancer cells compared to pomalidomide alone [1]. This makes it an essential tool for research into novel B-Raf targeted therapies.

Custom PROTAC Synthesis

The bromo linker in Pomalidomide-amido-C1-Br enables efficient nucleophilic substitution, allowing researchers to conjugate the high-affinity CRBN ligand to a wide variety of target protein ligands . This versatility supports the rapid generation of diverse PROTAC libraries for screening and optimization.

CRBN-Mediated Degradation Mechanisms

Given the high CRBN binding affinity of the pomalidomide moiety (IC50 = 1.2 μM) [2], Pomalidomide-amido-C1-Br serves as a valuable tool for studying CRBN-dependent ubiquitination and proteasomal degradation pathways, particularly in oncology and immunology research.

Linker Length Optimization

The short C1 alkyl linker in Pomalidomide-amido-C1-Br provides a baseline for evaluating the impact of linker length on ternary complex formation, cellular permeability, and degradation efficiency [3]. This is critical for structure-activity relationship (SAR) studies in PROTAC development.

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